Cas no 148371-95-3 (3-chloro-1,1,1-trifluoropropan-2-ol)

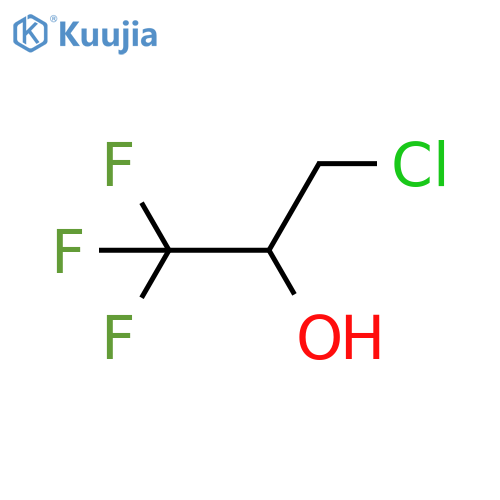

148371-95-3 structure

商品名:3-chloro-1,1,1-trifluoropropan-2-ol

3-chloro-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Propanol, 3-chloro-1,1,1-trifluoro-

- 3-chloro-1,1,1-trifluoropropan-2-ol

-

- インチ: 1S/C3H4ClF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2

- InChIKey: LDHNIARJZLHMRB-UHFFFAOYSA-N

- ほほえんだ: C(F)(F)(F)C(O)CCl

じっけんとくせい

- 密度みつど: 1.431±0.06 g/cm3(Predicted)

- ふってん: 131.9±35.0 °C(Predicted)

- 酸性度係数(pKa): 11.31±0.20(Predicted)

3-chloro-1,1,1-trifluoropropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1931931-0.5g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 0.5g |

$603.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-0.25g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 0.25g |

$579.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-2.5g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 2.5g |

$1230.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-5g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 5g |

$1821.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-1g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 1g |

$628.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-0.1g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 0.1g |

$553.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-1.0g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 1g |

$1557.0 | 2023-05-31 | ||

| Enamine | EN300-1931931-0.05g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 0.05g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1931931-5.0g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 5g |

$4517.0 | 2023-05-31 | ||

| Enamine | EN300-1931931-10.0g |

3-chloro-1,1,1-trifluoropropan-2-ol |

148371-95-3 | 10g |

$6697.0 | 2023-05-31 |

3-chloro-1,1,1-trifluoropropan-2-ol 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

148371-95-3 (3-chloro-1,1,1-trifluoropropan-2-ol) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量